molecular formula C10H11N3OS B2465892 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 247225-35-0

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2465892
CAS RN: 247225-35-0
M. Wt: 221.28
InChI Key: IJWTVHRMEPWMSL-UHFFFAOYSA-N
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Description

“5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The ethoxyphenyl group attached to the thiadiazol ring could potentially influence the compound’s physical properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, being a heterocycle, could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactions involving “5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” would depend on its functional groups. The amine group could undergo reactions such as alkylation, acylation, and condensation . The thiadiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” would be influenced by its functional groups and molecular structure. For instance, the presence of the ethoxy group could increase its lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Antioxidant Activity

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine: has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative damage to cells and tissues. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress .

Antimicrobial Efficacy

The compound has shown promise as an antimicrobial agent. Studies have evaluated its effectiveness against various strains of bacteria and fungi. Metal complexes derived from this compound have exhibited enhanced antimicrobial activity compared to the ligand itself. These findings suggest potential applications in pharmaceuticals and healthcare .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine and specific biological targets. By assessing binding energies, researchers gain insights into its potential as a drug candidate. These studies contribute to drug discovery and design .

Intra-Molecular Charge Transfer

Computational investigations have revealed a clear intra-molecular charge transfer within the compound and its metal complexes. The transfer integral values for holes were higher than those for electrons, indicating that the ligand could serve as a better hole transporter. Such insights aid in designing materials for electronic applications .

Synthesis of Derivatives

Researchers have synthesized derivatives of this compound by modifying its structure. For example, the cyclization reaction of a related compound resulted in a novel pyrazole derivative with potential pharmacological applications .

Coordination Chemistry

The compound’s coordination chemistry with transition metals (such as Co, Ni, Cu, Mn, and Zn) has been explored. These metal complexes exhibit distinct properties and reactivity. Schiff base ligands like this one are known for their facile synthesis, stability, and solubility, making them valuable in coordination chemistry studies .

Future Directions

The future research on “5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action . It could also involve studying its physical and chemical properties in more detail.

properties

IUPAC Name

5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-14-8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWTVHRMEPWMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine

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